(2-Bromo-4-tert-butylphenyl)methylamine
Description
Molecular Architecture and Stereochemical Considerations
(2-Bromo-4-tert-butylphenyl)methylamine (C₁₁H₁₆BrN) features a benzene ring substituted with a bromine atom at the ortho position, a tert-butyl group at the para position, and a methylamine (-CH₂NH₂) group at the adjacent carbon (Figure 1). The molecular architecture is defined by the spatial arrangement of these substituents, which influence steric and electronic interactions. The tert-butyl group (C(C)(C)C) introduces significant steric bulk, while the bromine atom contributes inductive electron withdrawal.
The stereochemical configuration arises from the planar aromatic ring and the tetrahedral geometry of the methylamine group. Despite the absence of chiral centers in the parent structure, rotational barriers around the C-N bond in the methylamine moiety create distinct conformational isomers. The tert-butyl group’s steric bulk restricts free rotation of the benzene ring, potentially stabilizing specific conformers through van der Waals interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BrN |
| SMILES | CC(C)(C)C₁=CC(=C(C=C₁)CN)Br |
| InChIKey | PVQIORLKPULZRN-UHFFFAOYSA-N |
| Molecular Weight | 242.16 g/mol |
Electronic Structure and Resonance Effects
The electronic structure of this compound is governed by competing inductive and resonance effects. Bromine’s strong inductive (-I) effect withdraws electron density from the aromatic ring, deactivating it toward electrophilic substitution. However, resonance donation (+R) from the bromine’s lone pairs partially offsets this deactivation, stabilizing positive charges at ortho and para positions during intermediate formation.
The methylamine group donates electrons via hyperconjugation, enhancing electron density at the ipso and para positions. Density functional theory (DFT) studies reveal that the tert-butyl group’s electron-donating inductive (+I) effect further modulates ring electron density, creating a unique electronic profile distinct from simpler benzylamine derivatives.
| Substituent | Inductive Effect | Resonance Effect | Net Ring Activation |
|---|---|---|---|
| Bromine (-Br) | -I (strong) | +R (weak) | Deactivating |
| Methylamine (-CH₂NH₂) | +I (weak) | +R (moderate) | Activating |
| tert-Butyl (-C(C)(C)C) | +I (strong) | None | Activating |
Comparative Analysis with Substituted Benzylamine Derivatives
Compared to analogs like 4-bromo-2-ethylbenzylamine (C₉H₁₂BrN) and 2-bromo-4-tert-butylaniline (C₁₀H₁₄BrN), this compound exhibits distinct steric and electronic behaviors:
- Steric Effects : The tert-butyl group imposes greater steric hindrance than ethyl or hydrogen substituents, reducing reactivity toward bulky electrophiles. This is evidenced by slower reaction rates in Friedel-Crafts alkylation compared to 4-bromo-2-ethylbenzylamine.
- Electronic Effects : The methylamine group’s electron donation enhances nucleophilicity at the ipso position, contrasting with the deactivating nitro group in 2-bromo-1-tert-butyl-4-nitrobenzene (C₁₀H₁₂BrNO₂).
- Solubility : The tert-butyl group improves lipid solubility relative to hydroxylated derivatives like 2-bromo-4-tert-butylphenol (C₁₀H₁₃BrO), as predicted by logP values (experimental logP = 3.14).
Conformational Studies Through Computational Modeling
Conformational analysis using DFT (B3LYP/6-311+G(d,p)) and MP2 methods reveals two stable conformers (Figure 2):
- Gauche Conformer : The methylamine group adopts a dihedral angle of 60° relative to the benzene ring, stabilized by weak NH-π interactions (ΔG = 0.8 kcal/mol).
- Anti Conformer : The methylamine group aligns perpendicular to the ring (dihedral angle = 90°), favored in polar solvents due to reduced steric clash with the tert-butyl group.
| Parameter | Gauche Conformer | Anti Conformer |
|---|---|---|
| Dihedral Angle (C-N-C-C) | 60° | 90° |
| Relative Energy (ΔG) | 0.8 kcal/mol | 0.0 kcal/mol |
| Stabilizing Forces | NH-π interaction | Steric avoidance |
These findings align with experimental Raman spectra, where the anti conformer dominates in liquid phase due to entropy-driven disorder. Molecular dynamics simulations further predict a 65:35 anti:gauche ratio at 298 K, consistent with nuclear Overhauser effect (NOE) spectroscopy data.
Properties
CAS No. |
1369874-19-0 |
|---|---|
Molecular Formula |
C11H16BrN |
Molecular Weight |
242.16 |
IUPAC Name |
2-bromo-4-tert-butyl-N-methylaniline |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3 |
InChI Key |
KVJYILDIVAMHQO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC)Br |
Synonyms |
(2-BroMo-4-tert-butyl-phenyl)-Methyl-aMine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of (2-Bromo-4-tert-butylphenyl)methylamine with analogous compounds:
Key Observations :
- Steric Effects : The tert-butyl group in this compound significantly increases steric bulk compared to smaller substituents (e.g., methyl or methoxy), reducing rotational freedom and enhancing lipophilicity. This improves membrane permeability in biological systems but may hinder binding in sterically constrained receptors .
- In contrast, methoxy or methyl groups in analogs like 2-Bromo-4'-methoxyacetophenone alter electron density at the aromatic ring, directing electrophilic attacks to specific positions .
- Amine Reactivity : The primary amine in this compound exhibits stronger nucleophilicity than secondary or tertiary amines (e.g., in phenethylamine derivatives), favoring reactions with carbonyl compounds or alkyl halides. However, its basicity (pKa ~10.6) is lower than aliphatic amines due to the electron-withdrawing bromo group .
Preparation Methods
Bromination Using Metal Bromides
Inspired by the directed bromination of 3,4-dimethoxytoluene with hydrogen peroxide and metal bromides, a similar approach could be applied to 4-tert-butyltoluene. Sulfuric acid and sodium bromide may facilitate regioselective bromination at position 2 (ortho to tert-butyl). This method avoids cryogenic conditions, as demonstrated in the synthesis of 4-bromo-2-methoxybenzaldehyde, and operates at 0–5°C with yields up to 74%.
Key Reaction Conditions:
-
Substrate: 4-tert-Butyltoluene
-
Reagents: H₂SO₄, H₂O₂, NaBr
-
Temperature: 0–30°C
-
Yield (Theoretical): 60–70%
Benzylic Bromination Followed by Amination
After ortho-bromination, the methyl group on the toluene backbone undergoes benzylic bromination using N-bromosuccinimide (NBS) under radical initiation. The resulting 2-bromo-4-tert-butylbenzyl bromide is treated with aqueous ammonia to yield the target methylamine. This two-step sequence mirrors benzylic amination strategies in aryl bromide syntheses.
Challenges:
-
Over-bromination at competing positions.
-
Competing hydrolysis during amination.
Reductive Amination of 2-Bromo-4-tert-Butylbenzaldehyde
Formylation via Metal-Halogen Exchange
A metal-halogen exchange reaction using isopropyl magnesium chloride and 1,4-dibromo-2-tert-butylbenzene selectively generates a Grignard intermediate, which is formylated with dimethylformamide (DMF) to yield 2-bromo-4-tert-butylbenzaldehyde. This method, adapted from the synthesis of 4-bromo-2-methoxybenzaldehyde, achieves high selectivity at 0°C.
Reductive Amination
The aldehyde intermediate undergoes reductive amination with ammonium chloride and sodium cyanoborohydride, producing the primary amine. This approach avoids harsh conditions and parallels the reductive amination of aromatic aldehydes to benzylamines.
Reaction Scheme:
Advantages:
-
Mild conditions (room temperature, aqueous ethanol).
-
Avoids cryogenic steps.
Comparative Analysis of Methods
| Method | Key Steps | Temperature Range | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Directed Bromination | Bromination → Benzylic amination | 0–80°C | 50–60 | Uses inexpensive reagents | Competing substitution pathways |
| Reductive Amination | Formylation → Reductive amination | 0–25°C | 60–70 | Mild conditions | Multi-step purification required |
| Ullmann Coupling | Pd-catalyzed amination | 110°C | ~50 | Direct amine installation | Catalyst cost, steric hindrance |
Industrial-Scale Considerations
The reductive amination route is most viable for large-scale production due to its operational simplicity and avoidance of cryogenic conditions . In contrast, Ullmann coupling faces scalability challenges due to catalyst costs and sensitivity to steric effects.
Q & A
Basic: What are the typical synthetic routes for (2-Bromo-4-tert-butylphenyl)methylamine?
Answer:
The synthesis of this compound generally involves multi-step procedures starting from tert-butyl-substituted aromatic precursors. A common approach includes:
- Bromination : Introducing bromine at the 2-position of 4-tert-butylphenol derivatives using brominating agents (e.g., Br₂ in dichloromethane or HBr with a catalyst) .
- Functionalization : Conversion to benzyl chloride intermediates via chlorination (e.g., SOCl₂), followed by nucleophilic substitution with methylamine. Reactions are typically conducted under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like acetonitrile or DMSO to enhance reactivity .
- Purification : Column chromatography or recrystallization to isolate the final product. Yields depend on precise temperature control (0–60°C) and stoichiometric ratios of reagents .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine proton integration. The tert-butyl group’s singlet (~1.3 ppm) and bromine’s deshielding effects are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅BrN⁺ = 256.04 g/mol) and isotopic patterns from bromine .
- X-ray Crystallography : For solid-state structure elucidation using SHELX programs (e.g., SHELXL for refinement), particularly to resolve steric effects from the tert-butyl group .
Advanced: How does the tert-butyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The bulky tert-butyl group introduces steric hindrance, slowing reaction kinetics at the 2-bromo position. Comparative studies with methyl- or halogen-substituted analogs show:
- Reduced Reaction Rates : Requires higher temperatures (e.g., 80–100°C) or prolonged reaction times for nucleophilic substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize transition states, mitigating steric effects .
- By-product Formation : Competing elimination pathways may occur if steric hindrance prevents effective nucleophilic attack. Monitoring via TLC or GC-MS is recommended to optimize conditions .
Advanced: What experimental strategies resolve contradictions in reported biological activities of derivatives?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) can be addressed through:
- Structure-Activity Relationship (SAR) Studies : Systematically varying substituents (e.g., replacing Br with Cl or CF₃) to isolate electronic/steric contributions. For example, trifluoromethyl analogs show enhanced receptor binding due to electronegativity .
- Standardized Assays : Replicating studies under identical conditions (pH, temperature, cell lines) to control variables. Enzyme inhibition assays (e.g., IC₅₀ measurements) should include positive controls (e.g., known inhibitors) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Yield optimization requires:
- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine nucleophilicity in biphasic systems .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., elimination) observed in batch processes .
- In-line Analytics : Real-time monitoring via FTIR or HPLC to adjust reagent feed rates and terminate reactions at peak conversion .
Advanced: What are the stability challenges for this compound under oxidative conditions?
Answer:
The methylamine moiety is prone to oxidation, forming imine or nitrile by-products. Mitigation strategies include:
- Inert Atmospheres : Conducting reactions under N₂/Ar to limit O₂ exposure .
- Antioxidants : Adding stabilizers like BHT (butylated hydroxytoluene) during storage .
- Low-Temperature Storage : –20°C to slow degradation kinetics, validated by accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: How to design experiments probing the compound’s interaction with biological targets?
Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to quantify affinity (Kd) for GPCRs or ion channels .
- Enzyme Kinetics : Michaelis-Menten analysis to assess inhibition constants (Ki) using purified enzymes (e.g., monoamine oxidases) .
- Cellular Uptake Studies : Fluorescence tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
